6-Ethanesulfonamidopyridine-3-carboxylic acid
Overview
Description
6-Ethanesulfonamidopyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with an ethanesulfonamide group at the 6-position and a carboxylic acid group at the 3-position
Preparation Methods
The synthesis of 6-ethanesulfonamidopyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloronicotinic acid and ethanesulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the substitution reaction.
Synthetic Route: The ethanesulfonamide group is introduced to the 6-position of the pyridine ring through a nucleophilic substitution reaction.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
6-Ethanesulfonamidopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired transformations . Major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted pyridine compounds .
Scientific Research Applications
6-Ethanesulfonamidopyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-ethanesulfonamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethanesulfonamide group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity . The carboxylic acid group can participate in acid-base interactions, further modulating the compound’s effects . These interactions can lead to changes in enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
6-Ethanesulfonamidopyridine-3-carboxylic acid can be compared with other similar compounds, such as:
6-Methanesulfonamidopyridine-3-carboxylic acid: This compound has a similar structure but with a methanesulfonamide group instead of an ethanesulfonamide group.
6-Chloronicotinic acid: This compound lacks the sulfonamide group and has a chlorine atom at the 6-position.
6-Aminonicotinic acid: This compound has an amino group at the 6-position instead of an ethanesulfonamide group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-(ethylsulfonylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-2-15(13,14)10-7-4-3-6(5-9-7)8(11)12/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHUKUEJCGUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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